4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C12H17N·HCl It is a derivative of tetrahydroquinoline, characterized by the presence of three methyl groups at positions 4 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,4-trimethyl-1,2,3,4-tetrahydroquinoline with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure high purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antioxidant properties.
Medicine: Research has explored its potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson’s disease
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride exerts its effects involves its interaction with various molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes. In the context of neuroprotection, it may modulate pathways involved in oxidative stress and inflammation, thereby protecting neuronal cells from damage .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Known for its neuroprotective properties
1,2,3,4-Tetrahydroquinoline: Used as an antioxidant and corrosion inhibitor.
Uniqueness
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H18ClN |
---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
4,4,6-trimethyl-2,3-dihydro-1H-quinoline;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-9-4-5-11-10(8-9)12(2,3)6-7-13-11;/h4-5,8,13H,6-7H2,1-3H3;1H |
InChI Key |
PXRAAGAFSMJUDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NCCC2(C)C.Cl |
Origin of Product |
United States |
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